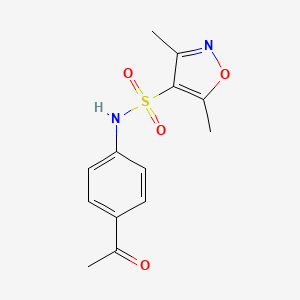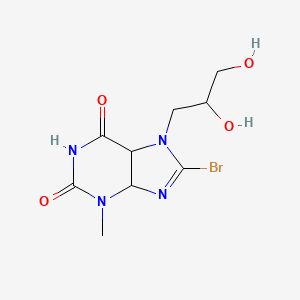![molecular formula C20H19N3O3 B15108344 3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108344.png)
3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a methoxy group and a tetrahydronaphthalenyl oxadiazole moiety, making it a subject of study for its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids under acidic conditions to form the oxadiazole ring. The tetrahydronaphthalenyl group can be introduced through a Friedel-Crafts alkylation reaction, followed by methoxylation using methanol and a suitable catalyst. The final step involves coupling the oxadiazole intermediate with the benzamide derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted benzamide derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The oxadiazole ring is known to interact with nucleophilic sites in proteins, potentially disrupting their function and leading to the observed biological activities.
相似化合物的比较
Similar Compounds
4-(tert-butyl)-N-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)benzamide: Shares a similar structure but with a tert-butyl group instead of the oxadiazole ring.
N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Contains a similar tetrahydronaphthalenyl core but with different substituents.
Uniqueness
The presence of the oxadiazole ring in 3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide distinguishes it from other similar compounds. This ring structure imparts unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C20H19N3O3 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-8-4-7-16(12-17)20(24)21-19-18(22-26-23-19)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24) |
InChI 键 |
ZQKGTNVVIYABDL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC4=C(CCCC4)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B15108262.png)
![9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B15108276.png)
![2-[(4-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B15108278.png)
![{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B15108294.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15108300.png)
![tert-butyl 2-[2-((2E)-3-phenylprop-2-enylidene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate](/img/structure/B15108307.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108308.png)
![2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15108314.png)
![3-[2-oxo-4-phenyl-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15108322.png)
![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15108329.png)


![5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15108358.png)
![ethyl 4-[N-(1H-indol-2-ylcarbonyl)-beta-alanyl]piperazine-1-carboxylate](/img/structure/B15108361.png)
